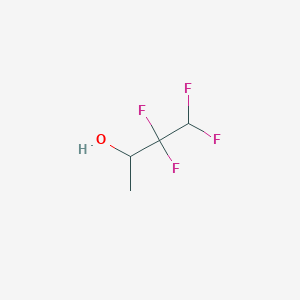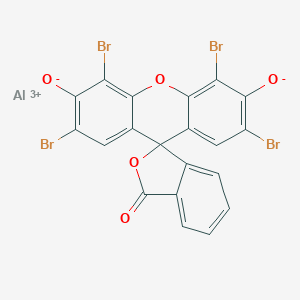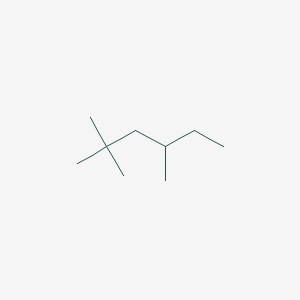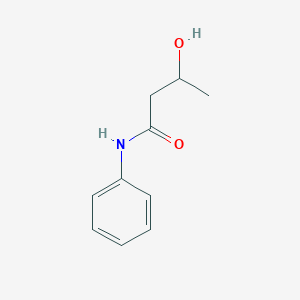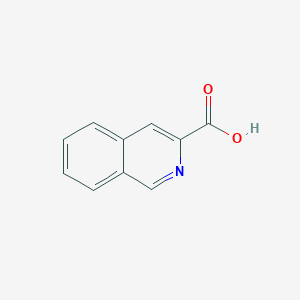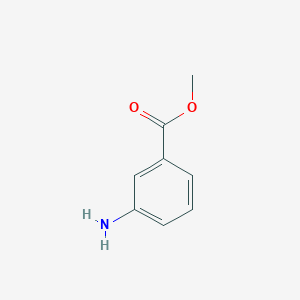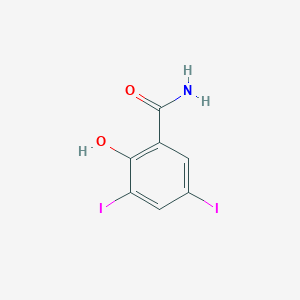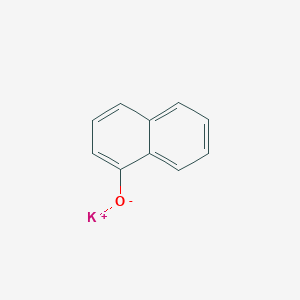
Potassium naphtholate
Overview
Description
Potassium naphtholate, also known as this compound, is an organic compound with the molecular formula C₁₀H₇KO. It is derived from 1-naphthol, a naphthalene derivative. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium naphtholate can be synthesized through the reaction of 1-naphthol with potassium hydroxide. The reaction typically involves dissolving 1-naphthol in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, potassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Potassium naphtholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
Potassium naphtholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antifungal and antibacterial agents.
Industry: It is utilized in the manufacture of rubber chemicals, antioxidants, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 1-naphthalenol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of dihydronaphthalenes. Its electrophilic substitution reactions involve the attack of electrophiles on the aromatic ring, leading to the formation of substituted products.
Comparison with Similar Compounds
Potassium naphtholate can be compared with other similar compounds, such as:
2-Naphthalenol: Similar to 1-naphthalenol but with the hydroxyl group at the 2-position. It has different reactivity and applications.
1-Naphthol: The parent compound of 1-naphthalenol, potassium salt. It is used in similar applications but lacks the potassium ion.
2-Naphthol: Another isomer of naphthol with distinct properties and uses.
This compound is unique due to the presence of the potassium ion, which enhances its solubility and reactivity in certain reactions.
Properties
CAS No. |
19402-71-2 |
|---|---|
Molecular Formula |
C10H7KO |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
potassium;naphthalen-1-olate |
InChI |
InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1 |
InChI Key |
AKCXVUZCFGJVCX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Key on ui other cas no. |
19402-71-2 |
Related CAS |
90-15-3 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
